2-Pyrrolidineethanol
Overview
Description
2-Pyrrolidineethanol is a chemical compound with the formula C6H9NO and a molecular weight of 111.1418 . It is also known as pyrrolidine-2-ethanol .
Synthesis Analysis
The synthesis of 2-Pyrrolidineethanol and its derivatives has been a subject of interest in the field of medicinal chemistry . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidineethanol is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving 2-Pyrrolidineethanol are influenced by various factors. The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide leads to the respective Schiff base intermediates which were, in turn, reduced .
Scientific Research Applications
Environmental Science: SO2 Capture
2-Pyrrolidineethanol: has been reported to exhibit significant SO2 capture capabilities. It forms a zwitterionic liquid upon reaction with SO2, which can be released at relatively low temperatures, indicating a high capacity and a low-energy-cost regeneration process .
Organic Synthesis: Intermediate in Chemical Reactions
In organic synthesis, 2-Pyrrolidineethanol serves as an important raw material and intermediate. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, highlighting its versatility in various chemical reactions .
Pharmaceutical Applications: Biological Activity
The pyrrolidine ring, which is part of the 2-Pyrrolidineethanol structure, is a common feature in many bioactive compounds. Derivatives of pyrrolidine have been used in the development of drugs due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Agrochemicals: Pyridine Analogues
While not directly related to 2-Pyrrolidineethanol , its structural analogues based on the pyridine ring have been extensively used in the synthesis of plant protection chemicals. These analogues demonstrate the potential of nitrogen-containing heterocycles in agrochemical applications .
Dyestuff Industry: Catalysts in Fuel Cells
Organic dyestuffs, which can be synthesized using pyrrolidine derivatives, have been explored as catalysts for fuel cells. This application underscores the role of such compounds in enhancing the efficiency of energy conversion processes .
Medical Field: Pyrrolidine Alkaloids
Pyrrolidine alkaloids, which share a similar structural motif with 2-Pyrrolidineethanol , show promise in pharmacotherapy. They possess antioxidant, anti-inflammatory, and neuropharmacological activities, indicating the medical significance of the pyrrolidine structure .
Safety and Hazards
properties
IUPAC Name |
2-pyrrolidin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVADSBLRIAIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941163 | |
Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidineethanol | |
CAS RN |
19432-88-3 | |
Record name | 2-Pyrrolidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19432-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine-2-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structure of 2-Pyrrolidineethanol and are there different isomeric forms?
A1: 2-Pyrrolidineethanol, also known as 1-(2-Hydroxyethyl)pyrrolidine, has the molecular formula C6H13NO. It exists as four stereoisomers due to the presence of two chiral centers within the molecule. These isomers are: (2R)-2-Pyrrolidineethanol, (2S)-2-Pyrrolidineethanol, (2R,2'R)-2-Pyrrolidineethanol, and (2S,2'S)-2-Pyrrolidineethanol. []
Q2: Has the synthesis of specific isomers of 2-Pyrrolidineethanol been reported in the literature?
A2: Yes, the synthesis and absolute configuration of clemastine and its isomers, including the separation of the four optically active isomers of 2-[2-(p-chloro-α-methyl-=-phenylbenzyloxy)ethyl]-1-methylpyrrolidine, have been described. The absolute configuration was established by degradation to (R)- and (S)-1-methyl-2-pyrrolidineethanol. []
Q3: Are there any studies on the potential genetic effects of 2-Pyrrolidineethanol?
A3: A study investigated the aneuploidy induction potential of various solvent compounds in Saccharomyces cerevisiae. While structurally related compounds like 1-methyl-2-pyrrolidinone and 2-pyrrolidinone induced aneuploidy, 2-pyrrolidineethanol did not exhibit this effect. []
Q4: Are there research efforts focused on exploring the synthesis of 1-methyl-2-pyrrolidineethanol?
A4: Yes, there have been investigations into the synthesis of 1-methyl-2-pyrrolidineethanol, as evidenced by the title of a research paper focusing on this specific pyrrolidine derivative. []
Q5: What are the applications of 2-pyrrolidineethanol in a research setting?
A5: While the provided abstracts do not explicitly detail specific applications of 2-pyrrolidineethanol, its use as a building block or intermediate in organic synthesis is plausible. For instance, the synthesis of clemastine isomers, where (R)- and (S)-1-methyl-2-pyrrolidineethanol played a role in establishing absolute configuration, highlights its utility in synthetic chemistry. [] Furthermore, its structural similarity to other pyrrolidine derivatives investigated for aneuploidy induction suggests potential applications in genetic studies. []
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